(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid synthesis from (R)-BINOL
(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid synthesis from (R)-BINOL
An In-depth Technical Guide to the Synthesis of (R)-[1,1'-Binaphthalene]-2,2'-disulfonic Acid from (R)-BINOL
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for converting (R)-1,1'-bi-2-naphthol ((R)-BINOL) into (R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid ((R)-BINSA). (R)-BINSA is a powerful chiral Brønsted acid catalyst with significant applications in asymmetric synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It will delve into the detailed experimental protocols, the underlying reaction mechanisms, and the critical considerations for a successful and efficient synthesis.
Introduction: The Significance of (R)-BINSA
(R)-BINOL is a cornerstone of asymmetric catalysis, serving as a precursor to a multitude of chiral ligands and catalysts.[1] The development of strong Brønsted acids derived from the binaphthyl scaffold has opened new avenues in organocatalysis. Among these, (R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid ((R)-BINSA) stands out due to its high acidity, which often translates to higher reactivity and efficiency in catalytic processes.[2] The ability to synthesize both enantiomers of BINSA from the readily available (R)- and (S)-BINOL allows for precise control over the stereochemical outcome of a reaction, making it a highly valuable tool for the synthesis of enantiomerically pure compounds.
This guide will focus on a robust and well-established multi-step synthesis of (R)-BINSA from (R)-BINOL, providing not just the "how" but also the critical "why" behind each procedural step.
Synthetic Strategy: A Multi-Step Approach
Direct sulfonation of the hydroxyl groups of (R)-BINOL is not a feasible route to (R)-BINSA. Instead, a more strategic, multi-step approach is employed. This pathway involves the conversion of the hydroxyl groups into a functionality that can be subsequently transformed into sulfonic acid groups. The most common and effective method involves a four-step sequence:
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O-Thiocarbamoylation: Conversion of the hydroxyl groups of (R)-BINOL into thiocarbamate esters.
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Newman-Kwart Rearrangement: Thermal or microwave-assisted rearrangement of the O-thiocarbamates to the corresponding S-thiocarbamates.
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Reduction: Conversion of the S-thiocarbamates to the intermediate dithiol.
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Oxidation: Oxidation of the dithiol to the final product, (R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid.
This synthetic route is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of (R)-BINSA from (R)-BINOL.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of (R)-BINSA. The quantities provided are for a laboratory scale synthesis and can be adjusted accordingly.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Grade |
| (R)-1,1'-Bi-2-naphthol ((R)-BINOL) | C₂₀H₁₄O₂ | 286.32 | >99% ee |
| Sodium Hydride (NaH) | NaH | 24.00 | 60% dispersion in oil |
| N,N-Dimethylthiocarbamoyl chloride | C₃H₆ClNS | 123.61 | ≥97% |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | ≥95% |
| Potassium Hydroxide (KOH) | KOH | 56.11 | ≥85% |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | ≥98% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous |
| Hexamethylphosphoramide (HMPA) | C₆H₁₈N₃OP | 179.20 | Anhydrous |
Step-by-Step Procedure
Step 1: O-Thiocarbamoylation of (R)-BINOL
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To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add (R)-BINOL (1.0 eq).
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Add anhydrous DMF and cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise, maintaining the temperature below 5 °C.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
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Cool the reaction mixture back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (2.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by slowly adding ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-thiocarbamate product.
Step 2: Newman-Kwart Rearrangement
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Place the crude O-thiocarbamate in a microwave-safe vessel.
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Irradiate the sample in a microwave reactor at 200 °C for 20-30 minutes.
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Monitor the reaction by TLC or LC-MS to ensure complete conversion to the S-thiocarbamate.
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The crude S-thiocarbamate can often be used in the next step without further purification.
Step 3: Reduction to (R)-[1,1'-Binaphthalene]-2,2'-dithiol
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In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 4.0 eq) in anhydrous THF.
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Cool the suspension to 0 °C.
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Dissolve the crude S-thiocarbamate from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
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After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
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Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
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Filter the resulting suspension and wash the solid with THF.
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Acidify the filtrate with dilute HCl and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude dithiol.
Step 4: Oxidation to (R)-[1,1'-Binaphthalene]-2,2'-disulfonic Acid
Two effective methods for the final oxidation step are presented below.
Method A: Oxidation with Oxygen
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Dissolve the crude dithiol in a mixture of HMPA and a solution of KOH in water.
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Transfer the mixture to a pressure reactor.
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Pressurize the reactor with oxygen (10 atm) and heat to 80 °C for 4-5 days.
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After cooling, release the pressure and acidify the reaction mixture with concentrated HCl.
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Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to yield (R)-BINSA.
Method B: Oxidation with N-Chlorosuccinimide (NCS)
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Dissolve the crude dithiol in a suitable solvent such as THF or dichloromethane.
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Cool the solution to 0 °C.
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Add N-chlorosuccinimide (NCS, 6.0 eq) portion-wise.
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Stir the reaction at room temperature for 30-60 minutes.
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After completion, the reaction mixture can be worked up by adding water and extracting the product.
Mechanistic Insights
Understanding the mechanism of each step is crucial for troubleshooting and optimization.
Caption: Mechanism of the Newman-Kwart Rearrangement.
The Newman-Kwart rearrangement is a key transformation in this synthesis. It is an intramolecular thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate. The reaction proceeds through a four-membered cyclic transition state. This step is critical because it moves the sulfur atom from the carbonyl group to being directly attached to the binaphthyl core, which is essential for the subsequent formation of the sulfonic acid.
The final oxidation step is also of great importance. The use of molecular oxygen is a cost-effective and environmentally benign method, although it requires high pressure and extended reaction times. In contrast, the use of N-chlorosuccinimide (NCS) is much faster and proceeds under milder conditions, making it an attractive alternative despite the higher cost of the reagent.
Practical Considerations and Troubleshooting
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Purity of (R)-BINOL: The enantiomeric purity of the starting material is critical as it directly dictates the enantiomeric purity of the final product. Ensure the use of high-purity (R)-BINOL (>99% ee).
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Anhydrous Conditions: The steps involving sodium hydride and lithium aluminum hydride are highly sensitive to moisture. Ensure all glassware is flame-dried and reactions are performed under an inert atmosphere (nitrogen or argon).
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Safety: Both NaH and LiAlH₄ are highly reactive and flammable. Handle them with extreme care. The Newman-Kwart rearrangement at high temperatures should be performed with appropriate safety precautions. HMPA is a known carcinogen and should be handled in a fume hood with appropriate personal protective equipment.
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Reaction Monitoring: Closely monitor the progress of each reaction using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion and identify any potential side products.
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Purification: The final (R)-BINSA product may require purification by recrystallization or column chromatography to achieve the desired purity for catalytic applications.
Conclusion
The synthesis of (R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid from (R)-BINOL is a well-established, albeit multi-step, process that provides access to a powerful chiral Brønsted acid catalyst. By understanding the underlying principles of each synthetic step, from O-thiocarbamoylation and the crucial Newman-Kwart rearrangement to the final oxidation, researchers can confidently and efficiently produce this valuable catalyst. The choice between different reagents for the oxidation step allows for flexibility based on available equipment and desired reaction conditions. This guide provides the necessary technical details and practical insights to enable the successful synthesis of (R)-BINSA for its application in asymmetric catalysis.
References
- Pu, L. (1998). 1,1'-Binaphthyl-based chiral materials in catalysis and recognition. Chemical Reviews, 98(7), 2405-2494.
- Brunel, J. M. (2005). BINOL: a versatile chiral ligand. Chemical Reviews, 105(3), 857-898.
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Uraguchi, D., & Ooi, T. (2008). Innovative Molecular Design of Chiral 1,1′-Binaphthyl 2,2′-Disulfonic Acid (BINSA). TCI Mail, 138, 2-11.
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Wikipedia. (2023). 1,1′-Bi-2-naphthol.
- Chen, Y., Yekta, S., & Yudin, A. K. (2000). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155-3212.
- Hatano, M., & Ishihara, K. (2016). Chiral 1,1′-Binaphthyl-2,2′-Disulfonic Acid (BINSA)
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ChemScene. (R)-1,1'-Binaphthyl-2,2'-disulfonic acid.
- Cai, D., Hughes, D. L., Verhoeven, T. R., & Reider, P. J. (1999). Resolution of 1,1'-Bi-2-Naphthol. Organic Syntheses, 76, 1.
